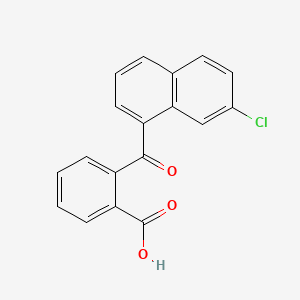![molecular formula C11H23NO2Si2 B14595813 4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine CAS No. 61222-38-6](/img/structure/B14595813.png)
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 3-ethynyl-1,1,3,3-tetramethyldisiloxanyl group. This compound is of interest due to its unique structural properties, which combine the characteristics of morpholine and disiloxane groups, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine typically involves the reaction of morpholine with a suitable disiloxane precursor. One common method is the hydrosilylation of an alkyne with a disiloxane compound, followed by the introduction of the morpholine ring. The reaction conditions often require the use of a catalyst, such as platinum or rhodium complexes, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including distillation and chromatography, are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(3-Trimethylsilyl)methyl]morpholine
- 4-[(3-Phenyl)methyl]morpholine
- 4-[(3-Methyl)methyl]morpholine
Uniqueness
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine is unique due to the presence of the ethynyl and disiloxane groups, which confer distinct chemical reactivity and biological activity compared to other morpholine derivatives. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
61222-38-6 |
|---|---|
Molekularformel |
C11H23NO2Si2 |
Molekulargewicht |
257.48 g/mol |
IUPAC-Name |
[dimethyl(morpholin-4-ylmethyl)silyl]oxy-ethynyl-dimethylsilane |
InChI |
InChI=1S/C11H23NO2Si2/c1-6-15(2,3)14-16(4,5)11-12-7-9-13-10-8-12/h1H,7-11H2,2-5H3 |
InChI-Schlüssel |
OOJXAWHNLHEYMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CN1CCOCC1)O[Si](C)(C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)


![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)

![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)

![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)


![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)
![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)

